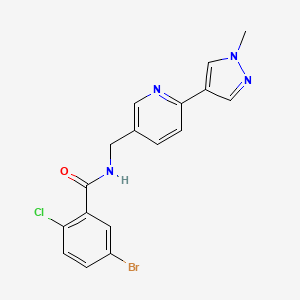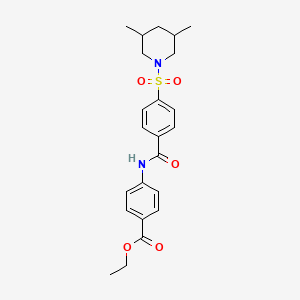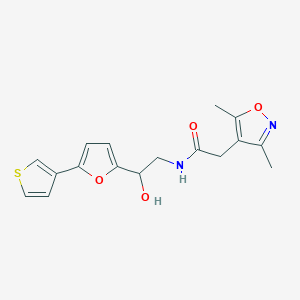
1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a multi-step process. In
Scientific Research Applications
Automated Pre-Column Derivatization Technique
A study by Kline, Kusma, and Matuszewski (1999) detailed an advanced analytical method for determining a non-peptide oxytocin receptor antagonist in human plasma, which showcases a broader application of derivatization techniques for sensitive and selective chemical analysis. This method utilizes automated pre-column chemical derivatization, highlighting the intricate procedures involved in analyzing complex molecules similar to "1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine" for potential therapeutic applications (Kline, Kusma, & Matuszewski, 1999).
Anticancer Activity of Piperazine Substituents
Research conducted by Turov (2020) within the international scientific program "NCI-60 Human Tumor Cell Lines Screen" identified compounds with a piperazine substituent showing significant anticancer activity. This underscores the potential therapeutic value of compounds bearing the piperazine group, such as "1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine" in cancer treatment, highlighting the compound's relevance in medicinal chemistry and oncology research (Turov, 2020).
Synthesis and Biological Evaluation
A study by Mekky and Sanad (2020) focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities. This research emphasizes the compound's structural versatility and its potential applications in developing new antibacterial agents, thus contributing to the fields of antimicrobial resistance and infection control (Mekky & Sanad, 2020).
Metabolic Pathways and Drug Development
Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, and Dalgaard (2012) explored the oxidative metabolism of a novel antidepressant, illustrating the involvement of cytochrome P450 and other enzymes. This study provides insights into the metabolic pathways and enzyme interactions of complex molecules, which is crucial for drug development and pharmacokinetics, offering a glimpse into the research surrounding compounds like "1-(butylsulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine" (Hvenegaard et al., 2012).
properties
IUPAC Name |
1-butylsulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c1-4-5-12-22(20,21)18-9-6-17(7-10-18)8-11-19-15(3)13-14(2)16-19/h13H,4-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOISZLMINLQPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CCN2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dibenzyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2377137.png)

![4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2377142.png)
![(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2377143.png)


![3-Methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2377147.png)
![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)


![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)

